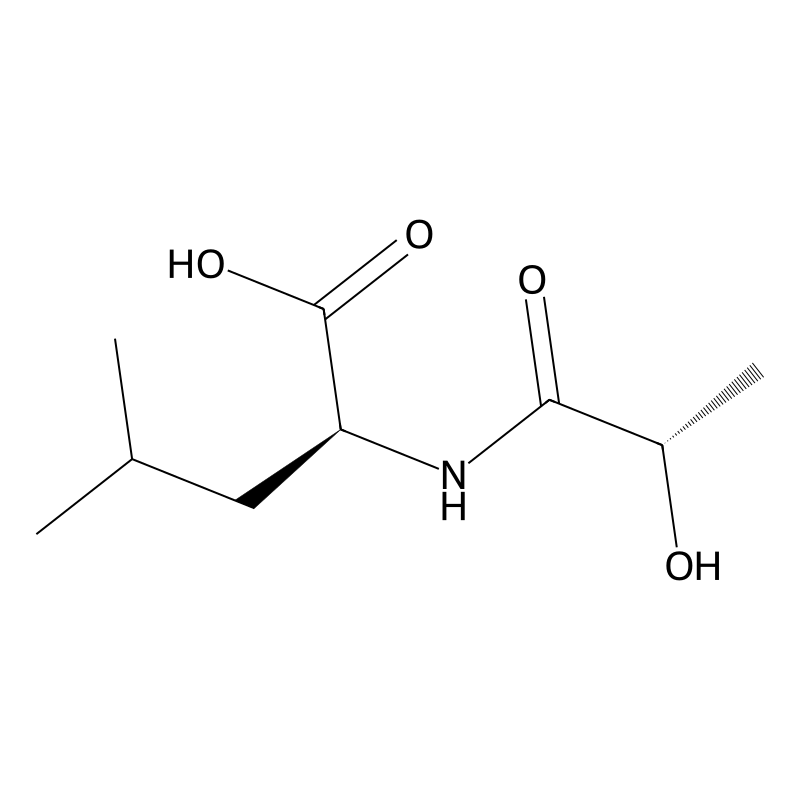

N-Lactoyl-Leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Lactoyl-Leucine is a derivative of the amino acid leucine, formed through the esterification of leucine with lactic acid. This compound has garnered attention due to its enhanced solubility and bioavailability compared to its parent amino acid. N-Lactoyl-Leucine is classified as an N-lactoyl amino acid, which are metabolites that arise during fermentation processes, particularly in dairy products like Parmigiano-Reggiano cheese and in fermented soy sauce. These compounds are produced by the action of lactoyl transferases found in various lactic acid bacteria, such as Lactobacillus spp. .

This reaction highlights N-Lactoyl-Leucine's role as a reservoir for leucine in cellular environments, particularly in cell culture systems where it serves as a more soluble alternative to traditional amino acids .

N-Lactoyl-Leucine exhibits significant biological activity, particularly in enhancing cell culture media formulations. Studies have shown that it is bioavailable for various cell types, including Chinese hamster ovary cells, making it a valuable component in bioprocesses aimed at producing recombinant proteins. The compound supports higher yields and improved solubility of amino acids in culture media, which is critical for the production of therapeutic proteins . Additionally, N-Lactoyl-Leucine has been implicated in metabolic pathways related to mitochondrial function and may serve as a biomarker in conditions such as septic shock .

The synthesis of N-Lactoyl-Leucine typically involves the reaction of leucine with lactic acid under controlled conditions. Common methods include:

- Direct Esterification: Leucine is reacted with lactic acid in the presence of an acid catalyst to facilitate ester bond formation.

- Enzymatic Synthesis: Using lactoyl transferases from lactic acid bacteria to catalyze the reaction between leucine and lactic acid, resulting in higher specificity and yield.

The choice of method can influence the purity and yield of N-Lactoyl-Leucine produced .

N-Lactoyl-Leucine has several applications, particularly in the fields of biotechnology and food science:

- Cell Culture Media: It is used as a substitute for traditional amino acids to enhance solubility and bioavailability in bioprocesses.

- Food Industry: Its presence contributes to flavor profiles in fermented products like soy sauce and cheese.

- Nutraceuticals: Potential use as a dietary supplement due to its bioactive properties.

These applications leverage its unique properties to improve product quality and efficiency in various sectors .

Interaction studies involving N-Lactoyl-Leucine focus on its metabolic pathways and interactions with cellular systems. Research indicates that upon entering cells, N-Lactoyl-Leucine is hydrolyzed to release leucine, which then participates in protein synthesis and other metabolic activities. This mechanism underscores its role as a functional amino acid derivative that can modulate cellular functions effectively .

N-Lactoyl-Leucine belongs to a broader class of N-lactoyl amino acids. Below is a comparison with other similar compounds:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| N-Lactoyl-Isoleucine | Similar structure to N-Lactoyl-Leucine | Enhanced solubility; used similarly in bioprocesses |

| N-Lactoyl-Glutamate | Derived from glutamic acid | Flavor enhancer; prevalent in fermented foods |

| N-Lactoyl-Valine | Derived from valine | Used in specialized nutritional formulations |

| N-Lactoyl-Phenylalanine | Derived from phenylalanine | Potential biomarker for mitochondrial dysfunction |

N-Lactoyl-Leucine stands out due to its specific application in enhancing cell culture media formulations while also being involved significantly in metabolic processes related to protein synthesis .